

ACHN-975: Application Notes and Protocols for In Vitro Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ACHN-975 is a potent and selective inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] LpxC is a zinc-dependent metalloamidase that catalyzes the first committed and essential step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gramnegative bacteria.[1][2][3] By inhibiting LpxC, ACHN-975 disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity against a range of Gram-negative pathogens. [2][4] This document provides detailed application notes and protocols for the in vitro evaluation of ACHN-975.

Mechanism of Action

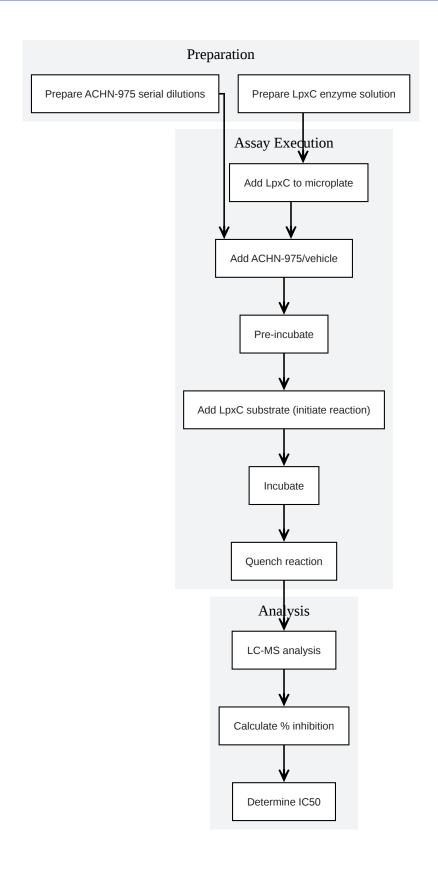
ACHN-975 acts as a competitive inhibitor of LpxC, binding to the active site of the enzyme.[3] The hydroxamate moiety of ACHN-975 chelates the active site Zn2+ ion, a critical component for the enzyme's catalytic activity.[5][6] This interaction blocks the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, thereby halting the lipid A biosynthetic pathway. The disruption of lipid A synthesis compromises the outer membrane, leading to bacterial cell death. [2][3]

Below is a diagram illustrating the lipid A biosynthesis pathway and the inhibitory action of **ACHN-975**.

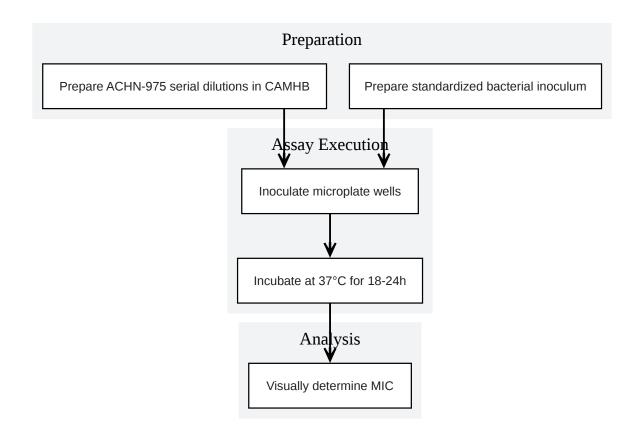




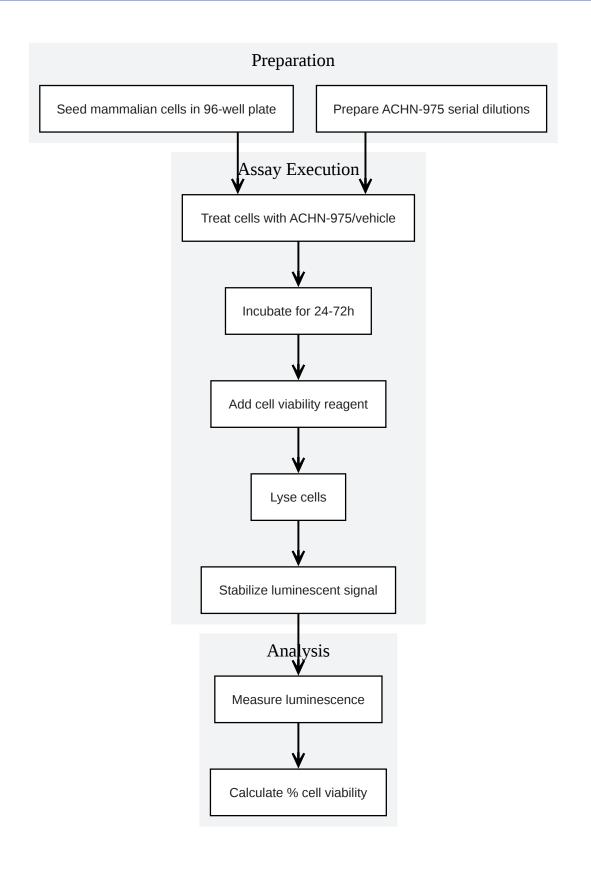












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